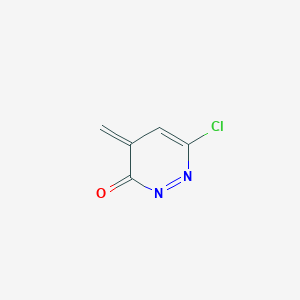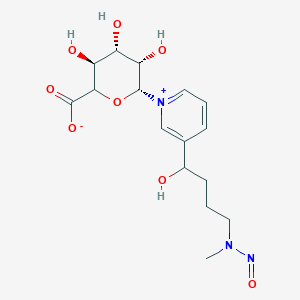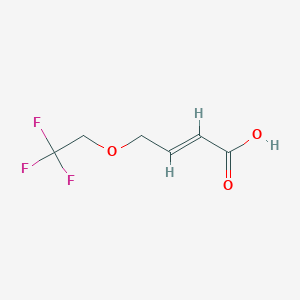
4-(2,2,2-Trifluoroethoxy)but-2-enoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2,2,2-Trifluoroethoxy)but-2-enoic acid is an organic compound with the molecular formula C6H7F3O3 It is characterized by the presence of a trifluoroethoxy group attached to a butenoic acid backbone
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2,2,2-trifluoroethoxy)but-2-enoic acid typically involves the reaction of 2,2,2-trifluoroethanol with but-2-enoic acid under specific conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the desired product. The reaction conditions, such as temperature and solvent, play a crucial role in determining the yield and purity of the compound .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The process may include steps such as purification and crystallization to obtain the compound in its pure form .
化学反应分析
Types of Reactions: 4-(2,2,2-Trifluoroethoxy)but-2-enoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the double bond in the but-2-enoic acid moiety to a single bond, forming saturated derivatives.
Substitution: The trifluoroethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or other nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce saturated derivatives .
科学研究应用
4-(2,2,2-Trifluoroethoxy)but-2-enoic acid has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound may be used in studies involving enzyme inhibition or as a probe to study biological pathways.
Industry: Used in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of 4-(2,2,2-trifluoroethoxy)but-2-enoic acid involves its interaction with specific molecular targets. The trifluoroethoxy group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes or hydrophobic pockets in proteins. The but-2-enoic acid moiety may participate in hydrogen bonding or electrostatic interactions with target molecules, influencing their activity and function .
相似化合物的比较
- 4-(2,2,2-Trifluoroethoxy)phenylboronic acid
- 4-(2,2,2-Trifluoroethoxy)benzoic acid
- 4-(2,2,2-Trifluoroethoxy)butanoic acid
Comparison: 4-(2,2,2-Trifluoroethoxy)but-2-enoic acid is unique due to the presence of both a trifluoroethoxy group and a but-2-enoic acid moiety. This combination imparts distinct chemical properties, such as increased reactivity and potential for diverse chemical transformations, compared to similar compounds that may lack either the trifluoroethoxy group or the but-2-enoic acid moiety .
属性
分子式 |
C6H7F3O3 |
|---|---|
分子量 |
184.11 g/mol |
IUPAC 名称 |
(E)-4-(2,2,2-trifluoroethoxy)but-2-enoic acid |
InChI |
InChI=1S/C6H7F3O3/c7-6(8,9)4-12-3-1-2-5(10)11/h1-2H,3-4H2,(H,10,11)/b2-1+ |
InChI 键 |
XBCXDFMOATWTEM-OWOJBTEDSA-N |
手性 SMILES |
C(/C=C/C(=O)O)OCC(F)(F)F |
规范 SMILES |
C(C=CC(=O)O)OCC(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![9-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-imino-8-phenylmethoxy-5H-purin-6-one](/img/structure/B12355469.png)
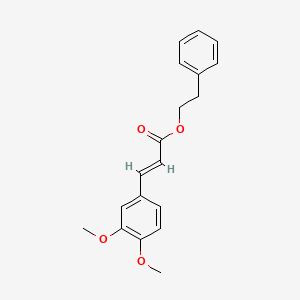
![2-[(2R,4R)-4-methoxypyrrolidin-2-yl]-5-methyl-1,3,4-oxadiazole](/img/structure/B12355481.png)
![Ethyl 5-[4-(trifluoromethyl)phenyl]pyrazolidine-3-carboxylate](/img/structure/B12355488.png)
![N-(pyridin-2-ylmethyl)-1-[4-(1,4,8,11-tetrazacyclotetradec-1-ylmethyl)phenyl]methanamine;hydrobromide](/img/structure/B12355491.png)
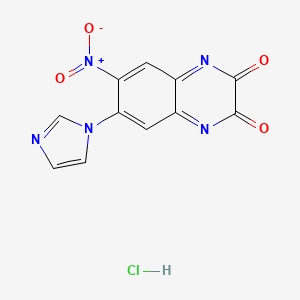

![5,6,7,8-tetrahydro-4aH-pyrido[3,4-d]pyrimidin-4-one;dihydrochloride](/img/structure/B12355507.png)

![2-(2-ethoxy-5-piperidin-1-ylsulfonylphenyl)-5-methyl-7-propyl-2,3-dihydro-1H-imidazo[5,1-f][1,2,4]triazin-4-one](/img/structure/B12355530.png)
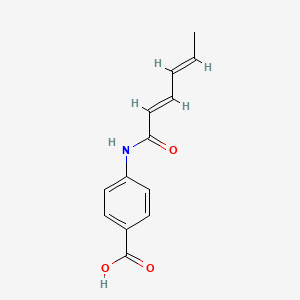
![1-[(2R,3R,5S)-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3-diazinane-2,4-dione](/img/structure/B12355541.png)
